

# A Technical Guide to the Spectroscopic Profile of 2-Hydroxyisophthalic Acid

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## Compound of Interest

Compound Name: 2-Hydroxyisophthalic acid

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This whitepaper provides a detailed guide to the spectroscopic data of **2-Hydroxyisophthalic acid** (CAS No. 606-19-9), a valuable building block in pharmaceutical and materials science. A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in molecular interactions. This document compiles available spectroscopic data, outlines experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.

## Molecular Structure and Properties

**2-Hydroxyisophthalic acid**, also known as 2-hydroxybenzene-1,3-dicarboxylic acid, possesses a molecular formula of  $C_8H_6O_5$  and a molecular weight of 182.13 g/mol .<sup>[1]</sup> Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 2. This substitution pattern governs its chemical reactivity and is key to interpreting its spectral data.

## Spectroscopic Data

The following sections present the available spectroscopic data for **2-Hydroxyisophthalic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Data

A Chinese patent for the synthesis of **2-Hydroxyisophthalic acid** provides the following <sup>1</sup>H NMR data.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Hydroxyisophthalic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.11	Doublet (d)	7.8	2H	Aromatic (H-4, H-6)
7.00	Triplet (t)	7.7	1H	Aromatic (H-5)

Note: At the time of this writing, publicly available experimental <sup>13</sup>C NMR data for **2-Hydroxyisophthalic acid** could not be located.

### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While specific experimental IR spectra for **2-Hydroxyisophthalic acid** are not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on its structure.

Table 2: Predicted IR Absorption Bands for **2-Hydroxyisophthalic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid and Phenolic)
1720-1680	Strong	C=O stretch (Carboxylic acid)
1610-1580	Medium	C=C stretch (Aromatic ring)
1450-1400	Medium	C-O-H bend (Carboxylic acid and Phenolic)
1300-1200	Strong	C-O stretch (Carboxylic acid and Phenolic)
900-675	Strong	C-H bend (Aromatic out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of **2-Hydroxyisophthalic acid** is 182.02152329 Da.[\[1\]](#) While specific experimental mass spectra are not widely published, the molecular ion peak  $[M]^+$  would be expected at an m/z of 182.

Table 3: Mass Spectrometry Data for **2-Hydroxyisophthalic Acid**

m/z	Ion
182	$[M]^+$
165	$[M-OH]^+$
137	$[M-COOH]^+$
121	$[M-COOH-O]^+$

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

- Weigh 5-10 mg of **2-Hydroxyisophthalic acid** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>).
- Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

<sup>1</sup>H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire a standard one-pulse <sup>1</sup>H NMR spectrum.
- Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

<sup>13</sup>C NMR Acquisition:

- Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
- Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to <sup>1</sup>H NMR.

Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Perform phase and baseline correction.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum and pick the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## IR Spectroscopy (Attenuated Total Reflectance - ATR)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Sample Preparation:

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **2-Hydroxyisophthalic acid** sample directly onto the crystal.

Data Acquisition:

- Apply pressure to ensure good contact between the sample and the crystal.
- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (Electrospray Ionization - ESI)

Instrumentation: A mass spectrometer equipped with an ESI source.

Sample Preparation:

- Prepare a dilute solution of **2-Hydroxyisophthalic acid** (e.g., 1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile/water.

- A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to enhance ionization.

#### Data Acquisition:

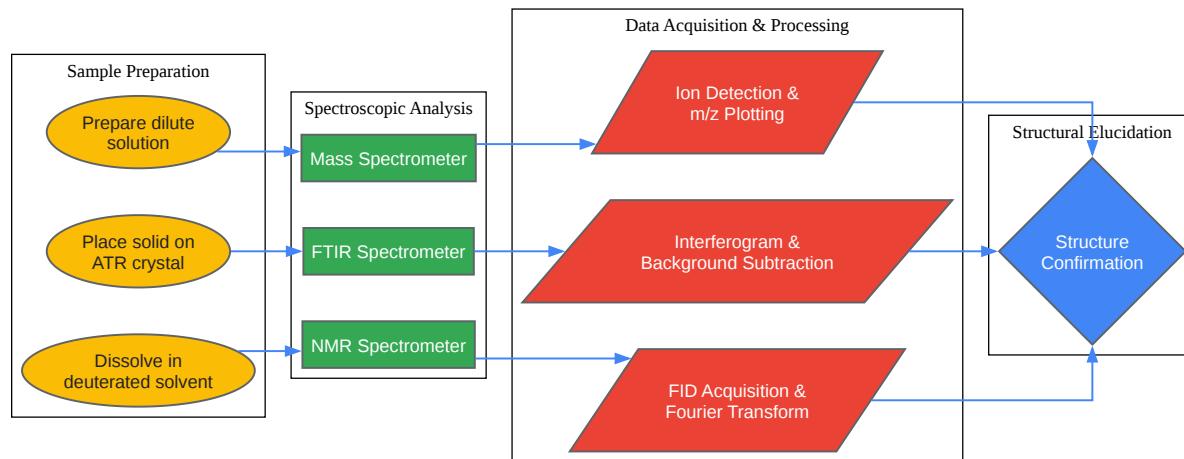
- Infuse the sample solution into the ESI source at a constant flow rate.
- Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the molecular ion.
- Acquire the mass spectrum over a suitable m/z range.

#### Data Processing:

- The software will generate a plot of relative intensity versus m/z.
- Identify the molecular ion peak and any significant fragment ions.

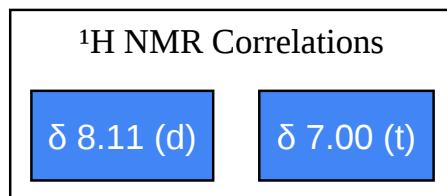
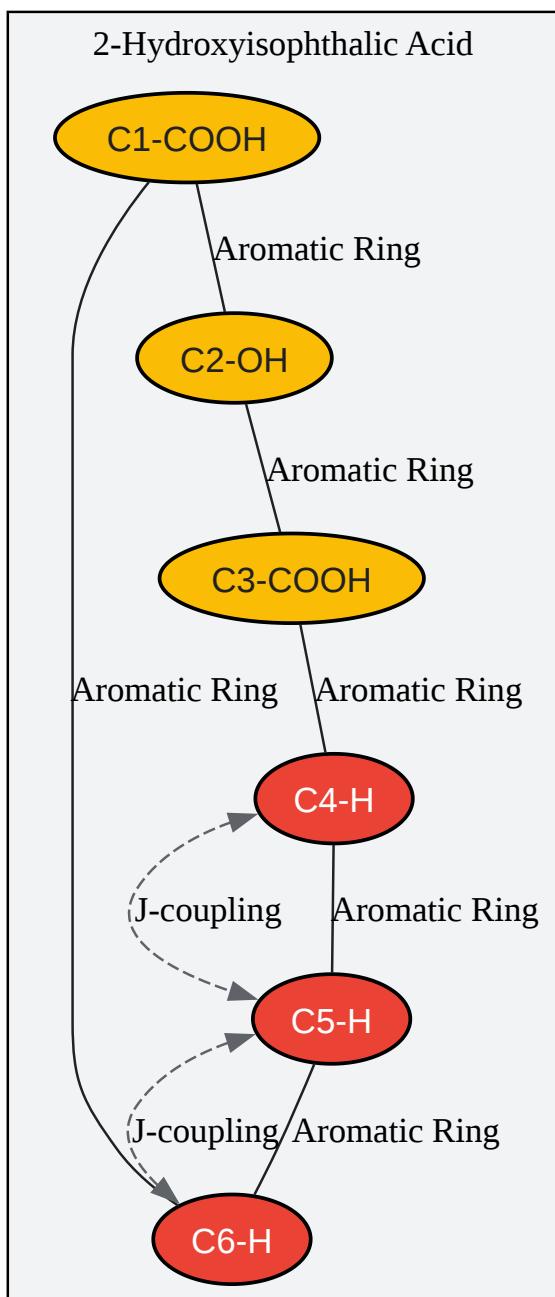
## Visualizing the Spectroscopic Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis and the structural relationships within **2-Hydroxyisophthalic acid**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Key <sup>1</sup>H NMR correlations for **2-Hydroxyisophthalic Acid**.

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## References

- 1. 2-Hydroxy-1,3-benzenedicarboxylic acid | C8H6O5 | CID 11812 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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